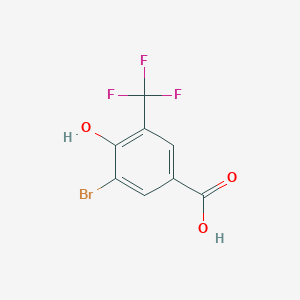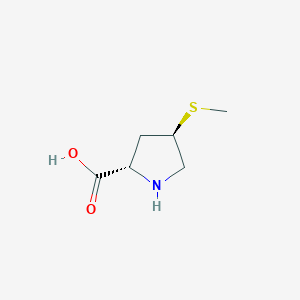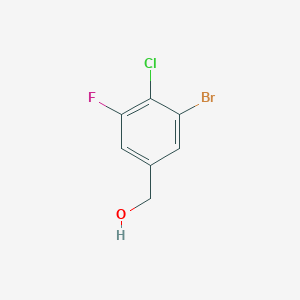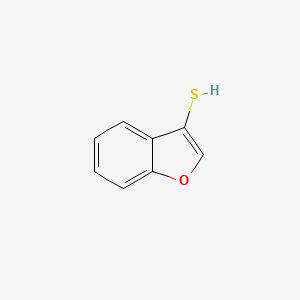![molecular formula C20H15NO B12864927 2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864927.png)
2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile is an organic compound with a complex structure that includes a biphenyl core substituted with a benzyloxy group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the benzyloxy group and the carbonitrile group. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl structure. The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the carbonitrile group is typically added via a cyanation reaction .
Industrial Production Methods
Industrial production of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the synthesis for industrial applications .
化学反応の分析
Types of Reactions
2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted biphenyl derivatives .
科学的研究の応用
2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
作用機序
The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking .
類似化合物との比較
Similar Compounds
2’-(Benzyloxy)[1,1’-biphenyl]-2-amine hydrochloride: Similar structure but with an amine group instead of a carbonitrile group.
(2-(Benzyloxy)-[1,1’-biphenyl]-3-yl)boronic acid: Contains a boronic acid group instead of a carbonitrile group.
Uniqueness
The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts .
特性
分子式 |
C20H15NO |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
3-(2-phenylmethoxyphenyl)benzonitrile |
InChI |
InChI=1S/C20H15NO/c21-14-17-9-6-10-18(13-17)19-11-4-5-12-20(19)22-15-16-7-2-1-3-8-16/h1-13H,15H2 |
InChIキー |
QGKWZLNSBHMUNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)


![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)




